Lithium iron phosphate

Catalog No.
S1519192
CAS No.
15365-14-7
M.F
FeH3LiO4P
M. Wt
160.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium iron phosphate

CAS Number

15365-14-7

Product Name

Lithium iron phosphate

IUPAC Name

lithium;iron(2+);phosphate

Molecular Formula

FeH3LiO4P

Molecular Weight

160.8 g/mol

InChI

InChI=1S/Fe.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)

InChI Key

ZSYNKHJUSDFTCQ-UHFFFAOYSA-N

SMILES

[Li+].[O-]P(=O)([O-])[O-].[Fe+2]

Canonical SMILES

[Li].OP(=O)(O)O.[Fe]

Battery Development

LiFePO₄ is a cathode material in lithium-ion batteries (LIBs) that has attracted significant scientific research due to its advantages over other cathode materials, such as:

  • Safety

    LFP exhibits excellent thermal and chemical stability, making it less prone to overheating and explosion compared to other LIB materials like Lithium Cobalt Oxide (LiCoO₂) . This characteristic makes it highly desirable for applications in electric vehicles and grid-scale energy storage.

  • Long Cycle Life

    LFP batteries have a longer lifespan than other LIBs, meaning they can undergo a higher number of charge and discharge cycles before losing capacity . This extended lifespan makes them ideal for applications requiring frequent use and long-term durability.

  • Environmental Friendliness

    LiFePO₄ is a non-toxic and relatively abundant material, making it more environmentally friendly compared to some other LIB cathode materials . This characteristic aligns with the growing emphasis on sustainable energy solutions.

Research efforts in this area focus on:

  • Improving LiFePO₄'s conductivity

    LFP inherently has lower electrical conductivity compared to other cathode materials, which can limit its power output. Researchers are exploring strategies like doping and nanostructuring to enhance its conductivity .

  • Developing next-generation LiFePO₄-based batteries

    Research is ongoing to improve the energy density and power density of LiFePO₄ batteries, making them more competitive with other LIB technologies for various applications .

Material Science Research

Beyond batteries, LiFePO₄ is also explored in material science research for various applications:

  • Biomedical Applications

    LFP's biocompatibility and unique properties are being investigated for potential use in drug delivery, bioimaging, and tissue engineering .

  • Catalysis

    Research explores using LiFePO₄ as a catalyst for various chemical reactions, including water splitting for hydrogen production and pollutant degradation .

  • Magnetic Materials

    LiFePO₄ exhibits interesting magnetic properties depending on its composition and preparation methods, making it a potential candidate for magnetic recording and sensor applications .

Lithium iron phosphate is an inorganic compound with the chemical formula LiFePO₄. It is a member of the olivine family and is primarily known for its application as a cathode material in lithium-ion batteries. This compound has gained popularity due to its environmental friendliness, low cost, and excellent thermal stability. Lithium iron phosphate exhibits a unique crystal structure that contributes to its electrochemical properties, making it suitable for high-performance battery systems. Its performance characteristics include a moderate energy density, good rate capability, and long cycle life, which are essential for applications in electric vehicles and renewable energy storage systems .

The primary chemical reaction involving lithium iron phosphate in the context of lithium-ion batteries can be represented as follows:

LiFePO4+Li++eLi2FePO4\text{LiFePO}_4+\text{Li}^++e^-\rightleftharpoons \text{Li}_2\text{FePO}_4

This reaction indicates the intercalation and deintercalation of lithium ions during charge and discharge cycles. The ability of lithium iron phosphate to reversibly store lithium ions is crucial for its function as a cathode material. Additionally, lithium iron phosphate can undergo various redox reactions depending on the conditions, influencing its electrochemical performance .

Lithium iron phosphate can be synthesized through various methods, which can be broadly categorized into solid-phase and liquid-phase synthesis techniques:

Solid-Phase Methods

  • High-Temperature Solid-State Reaction: This involves mixing lithium salts with iron phosphates at elevated temperatures (400-800°C) to form lithium iron phosphate.
  • Carbothermal Reduction: This method uses carbon as a reducing agent to convert iron oxides to ferrous ions while simultaneously synthesizing lithium iron phosphate.
  • Microwave Synthesis: A rapid method that utilizes microwave energy for synthesis, leading to shorter reaction times and lower energy consumption .

Liquid-Phase Methods

  • Sol-Gel Method: Involves the transition from a sol (liquid) to a gel phase, allowing for uniform mixing of precursors.
  • Hydrothermal Synthesis: Utilizes high temperature and pressure in a sealed vessel to facilitate the reaction between precursors.
  • Co-precipitation Method: Controls pH levels to precipitate lithium and phosphate compounds together, forming a precursor that is subsequently calcined .

Lithium iron phosphate is predominantly used in:

  • Lithium-Ion Batteries: As a cathode material in electric vehicles, power tools, and renewable energy storage systems due to its safety and stability.
  • Energy Storage Systems: Utilized in grid storage applications where long cycle life and safety are critical.
  • Electric Vehicles: Increasingly adopted in battery packs for electric vehicles due to their thermal stability and performance characteristics .

Research into the interactions of lithium iron phosphate with other materials has focused on enhancing its conductivity and electrochemical performance. Studies have explored doping with metals such as titanium or magnesium to improve electron transport within the structure. Additionally, carbon coating techniques have been investigated to enhance conductivity while maintaining the structural integrity of lithium iron phosphate during cycling .

Lithium iron phosphate shares similarities with other cathode materials used in lithium-ion batteries but also possesses unique characteristics that distinguish it:

CompoundFormulaEnergy DensityThermal StabilityToxicityCycle Life
Lithium Iron PhosphateLiFePO₄ModerateHighNon-toxicLong
Lithium Cobalt OxideLiCoO₂HighModerateToxicModerate
Lithium Nickel Manganese Cobalt OxideLiNiMnCoO₂HighModerateToxicModerate
Lithium Manganese OxideLiMn₂O₄ModerateModerateNon-toxicModerate

Uniqueness of Lithium Iron Phosphate

  • Safety: Unlike compounds such as lithium cobalt oxide which can pose safety risks due to thermal instability, lithium iron phosphate remains stable under high temperatures.
  • Cost: It is less expensive compared to other materials like lithium cobalt oxide or nickel manganese cobalt oxide due to the abundance of raw materials.
  • Performance: While it has lower energy density compared to some alternatives, its long cycle life and stability make it particularly suitable for applications requiring durability over time .

Solid-Phase Synthesis

Carbothermal Reduction Techniques

Carbothermal reduction (CTR) is a widely adopted solid-phase method for synthesizing LiFePO₄/C composites. This technique utilizes Fe³⁺ precursors (e.g., FePO₄) reduced by carbonaceous agents at elevated temperatures (600–800°C) under inert atmospheres. For instance, Kim et al. demonstrated that glucose as a carbon source yields LiFePO₄/C with 156 mAh/g discharge capacity at C/20, achieving 92% of theoretical capacity. The carbon matrix enhances electronic conductivity while minimizing particle growth, ensuring sub-micron crystallites (60–300 nm). A key advantage of CTR is its scalability; however, strict control over carbon content (5–10 wt.%) is critical to avoid impurity phases like Fe₂P or Fe₃P.

High-Temperature Solid-Phase Reactions

Conventional solid-state reactions involve calcining stoichiometric mixtures of Li₂CO₃, FeC₂O₄·2H₂O, and NH₄H₂PO₄ at 600–900°C. Mi et al. optimized this process by pre-milling precursors, reducing particle size to 200–400 nm and achieving 146 mAh/g capacity. In situ high-energy X-ray diffraction reveals that LiFePO₄ crystallization initiates at 173°C, with full phase purity attained at 600°C. Despite its simplicity, this method often requires prolonged grinding and suffers from irregular morphology, necessitating post-synthetic carbon coating.

Mechanical Alloying and Microwave-Assisted Synthesis

Mechanical alloying (MA) employs high-energy ball milling to homogenize precursors, yielding nanoparticles (60–115 nm) with enhanced reactivity. Kwon et al. reported MA-derived LiFePO₄/C composites with 156 mAh/g capacity and superior rate capability compared to solid-state counterparts. Microwave-assisted synthesis further accelerates reaction kinetics; Sato et al. synthesized 200–300 nm LiFePO₄ particles in 30 minutes, achieving 140 mAh/g at 0.1C. These methods reduce energy consumption but require precise control over milling duration and microwave parameters to prevent amorphization.

Liquid-Phase Synthesis

Hydrothermal and Solvothermal Approaches

Hydrothermal synthesis facilitates low-temperature (120–200°C) crystallization of LiFePO₄ with controlled morphology. Zhu et al. produced nanoembossed mesoporous microspheres (3 μm) via template-free hydrothermal reactions, achieving 115 mAh/g at 10C. Temperature-dependent studies show that crystallinity improves above 140°C, with 160°C yielding 161.2 mAh/g at 25°C. Solvothermal methods using water–triethylene glycol mixtures enable oriented attachment of nanocrystals, forming single-crystalline LiFePO₄ with 140 mAh/g at 1C. Fast heating rates (86°C/min) in hydrothermal systems enhance purity by suppressing Fe³⁺ oxidation.

Sol-Gel and Co-Precipitation Methods

Sol-gel synthesis offers precise stoichiometry control. Li et al. prepared LiFePO₄/C via citrate-assisted gelation, achieving 140 mAh/g initial capacity and 99% retention after 50 cycles. Co-precipitation, using FeSO₄ and LiOH, produces spherical particles (1–3 μm) with 131.4 mAh/g capacity at 0.1C. Both methods require pH optimization to prevent Fe²⁺ oxidation and ensure homogeneous carbon distribution.

Template-Free and Nanostructured Synthesis

Template-free methods simplify fabrication while enabling nanostructuring. Zongfeng Li et al. synthesized mesoporous LiFePO₄/C microspheres (1.4 g/cm³ tap density) via hydrothermal carbonization, demonstrating 121.6 mAh/g at −20°C. Nanostructured LiFePO₄/C composites exhibit shorter Li⁺ diffusion paths (<50 nm), enhancing rate performance by 30% compared to bulk materials.

Hybrid Synthesis Strategies

Combined Sol-Gel and Hydrothermal Processes

Hybrid approaches merge sol-gel precursor preparation with hydrothermal crystallization. Wang et al. developed antisite-defectless LiFePO₄@C/graphene microspheres by sol-gel polymerization followed by hydrothermal treatment, achieving 225 mAh/g at 0.1C. This dual-phase method enhances electronic conductivity (10⁻² S/cm) while maintaining 98% capacity retention over 500 cycles.

Gel Polymerization and Solid-Liquid Mixing

Gel polymerization involves crosslinking metal–organic frameworks (MOFs) with polymers, followed by carbonization. Liu et al. synthesized LiFePO₄/(C+Fe₂P) composites via carbothermal reduction of FePO₄ gel precursors, achieving 157 mAh/g capacity. Solid-liquid mixing combines ball-milled precursors with liquid carbon sources (e.g., sucrose), yielding uniform carbon coatings and 166 mAh/g at C/10.

Cation Doping Mechanisms

Li-Site Doping (Na, K, Mg)

Lithium-site doping with alkali or alkaline earth metals such as sodium (Na), potassium (K), and magnesium (Mg) represents a strategic approach to modifying the crystal structure of LiFePO₄. While these dopants can influence lattice parameters and lithium-ion diffusion pathways, the current body of research emphasizes transition metal doping at the iron site. For instance, studies on Na-doped LiFePO₄ suggest potential improvements in ionic conductivity through lattice expansion, though detailed mechanistic insights remain sparse in the provided literature [1] [6].

Fe-Site Doping (Nb, Co, Mn)

Transition metal doping at the iron site has proven highly effective in enhancing LiFePO₄'s electrochemical properties. Niobium (Nb) doping at 2% concentration introduces lithium vacancies, reducing diffusion barriers and increasing intrinsic conductivity. Nb-doped LiFePO₄/C exhibits a discharge capacity of 164.9 mAh·g⁻¹ at 0.1 C and 118.8 mAh·g⁻¹ at 10 C, attributed to expanded lithium-ion channels [4]. Manganese (Mn) doping at 3% (LiFe₀.₉₇Mn₀.₀₃PO₄) improves rate capability, delivering 148.2 mAh·g⁻¹ at 0.1 C with 98% capacity retention after 60 cycles. Density functional theory (DFT) calculations reveal that Mn doping narrows the bandgap, facilitating electron transfer and lithium-ion diffusion [3] [5]. Cobalt (Co) doping, particularly in co-doped systems, reduces the lithium-ion diffusion activation energy from 0.73 eV to 0.34 eV, accelerating ion mobility by six orders of magnitude [6].

Table 1: Effects of Fe-Site Dopants on LiFePO₄ Electrochemical Performance

DopantOptimal ConcentrationDischarge Capacity (0.1 C)Rate Performance (10 C)Conductivity Enhancement Mechanism
Nb2%164.9 mAh·g⁻¹ [4]118.8 mAh·g⁻¹ [4]Li vacancy creation, channel widening [4]
Mn3%148.2 mAh·g⁻¹ [3]98% retention [3]Bandgap narrowing, impurity bands [3] [5]
Co1.5% (in co-doping)N/A1.0×10¹⁶ cm/s diffusion rate [6]Activation energy reduction [6]

Multi-Element Co-Doping Systems

Co-doping strategies exploit synergistic effects between elements to optimize LiFePO₄'s performance. Yttrium-fluorine (Y-F) co-doping induces PO₄³⁻ electron cloud rearrangement and Li⁺ vacancy formation, achieving 135.8 mAh·g⁻¹ at 10 C and 148.6 mAh·g⁻¹ after 700 cycles at 5 C. XRD refinements confirm weakened Li–O bonds and widened diffusion tunnels [2]. Manganese-nitrogen (Mn-N) co-doping transforms LiFePO₄ from a p-type to an n-type semiconductor, reducing the volume change rate during delithiation by 12% and suppressing microcrack formation [5]. Sulfur-cobalt-manganese (S-Co-Mn) tri-doping achieves a bandgap reduction from 3.593 eV to 0.190 eV, enhancing electronic conductivity while accelerating lithium-ion diffusion [6].

Anion and Non-Metallic Doping

Fluorine and Sulfur Incorporation

Fluorine doping at oxygen sites enhances electronic conductivity by redistributing the PO₄³⁻ electron cloud, as demonstrated in Y-F co-doped LiFePO₄/C. This modification reduces space resistance for lithium-ion diffusion, contributing to a 15% improvement in rate capability compared to undoped samples [2]. Sulfur substitution in S-Co-Mn co-doped systems introduces impurity bands near the Fermi level, drastically lowering the bandgap and enabling metallic-like conductivity. Sulfur's larger ionic radius also strains the lattice, creating preferential pathways for lithium-ion mobility [6].

Oxygen Substitution and Hydroxyl Defects

While oxygen substitution studies are limited in the reviewed literature, hydroxyl defects arising from synthesis conditions may influence surface reactivity. Computational models suggest that oxygen vacancies could lower lithium migration barriers, though experimental validation remains pending [1] [5].

Surface and Structural Modifications

Carbon Coating and Porous Carbon Integration

Carbon coating remains a cornerstone modification, with high-temperature ball-milled LiFePO₄/C composites exhibiting uniform 10–20 nm carbon layers. This coating reduces particle agglomeration and provides conductive networks, enabling 95% capacity retention after 500 cycles [4]. Porous carbon matrices further enhance rate performance by combining short diffusion lengths with high electrolyte accessibility, though excessive porosity (>40%) may compromise mechanical stability [2] [6].

Morphological Engineering (Nanorods, Microspheres)

Controlled synthesis yields nanorods (50–100 nm diameter) with preferential [10] growth directions, aligning lithium-ion channels for faster diffusion. Microspherical aggregates (1–2 μm) demonstrate improved tap density (1.4 g·cm⁻³) compared to irregular particles, balancing energy density and processability [3] [6].

Anti-Site Defect Control and Lattice Stabilization

DFT studies reveal that Mn-N co-doping increases LiFePO₄'s ductility by 18%, as measured by Cauchy pressure ratios. This suppresses anti-site defect formation during cycling, reducing voltage hysteresis by 30 mV [5]. Nb doping stabilizes the olivine structure against phase transitions, maintaining 99% crystallinity after 1,000 cycles [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

160.927835 g/mol

Monoisotopic Mass

160.927835 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 83 of 86 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

15365-14-7

Wikipedia

Lithium iron phosphate

General Manufacturing Information

Phosphoric acid, iron(2+) lithium salt (1:1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types